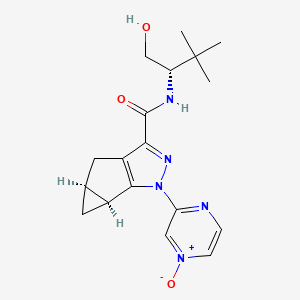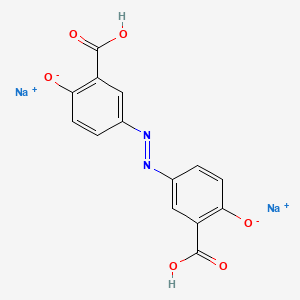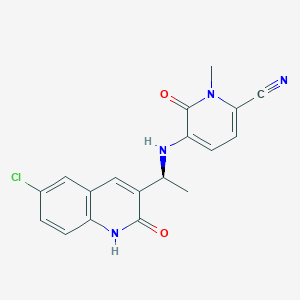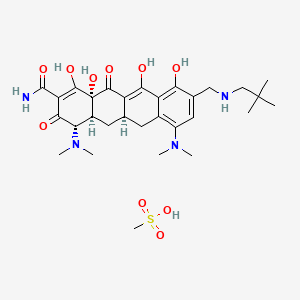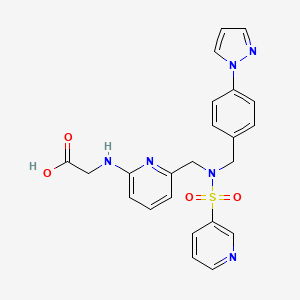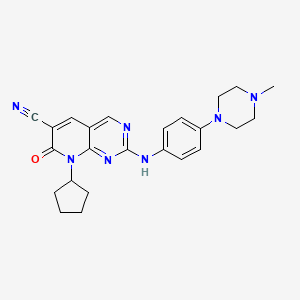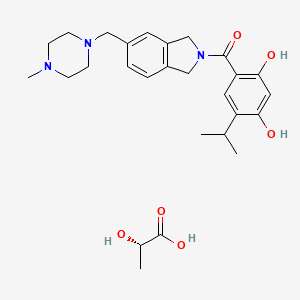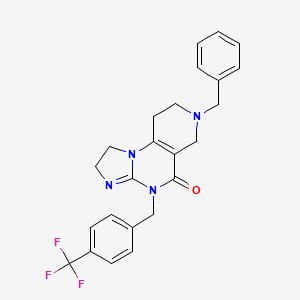
P7C3-A20
Descripción general
Descripción
P7C3-A20 es un derivado de la clase de compuestos P7C3, conocido por sus propiedades neuroprotectoras y proneurogénicas. Se ha demostrado que promueve la supervivencia de las neuronas y mejora la neurogénesis, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas y lesiones cerebrales .
Aplicaciones Científicas De Investigación
P7C3-A20 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Neuroprotección: Se ha demostrado que protege las neuronas de la degeneración en varios modelos de enfermedades neurodegenerativas.
Lesión cerebral traumática: This compound promueve las funciones reparativas endógenas y restaura la cognición después de una lesión cerebral traumática.
Tratamiento del glioma: El compuesto regula la glucólisis aeróbica en las células gliomatosas, inhibiendo su crecimiento maligno.
Reparación de la barrera hematoencefálica: Se ha demostrado que this compound repara la barrera hematoencefálica en modelos de lesión cerebral.
Mecanismo De Acción
El principal mecanismo de acción de P7C3-A20 implica la activación de la nicotinamida fosforibosiltransferasa (NAMPT), la enzima limitante de la velocidad responsable de la transformación de la nicotinamida en dinucleótido de nicotinamida y adenina (NAD). Al activar NAMPT, this compound aumenta los niveles intracelulares de NAD, que es crucial para el metabolismo energético celular y la neuroprotección .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
P7C3-A20 plays a crucial role in biochemical reactions, particularly in the context of neuroprotection and neurogenesis. The compound interacts with several enzymes, proteins, and other biomolecules. One of the primary targets of this compound is nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme responsible for the conversion of nicotinamide to nicotinamide adenine dinucleotide (NAD). By activating NAMPT, this compound increases intracellular NAD levels, which is essential for cellular energy metabolism and survival . Additionally, this compound has been shown to interact with phosphoglycerate kinase 1 (PGK1), an enzyme involved in glycolysis. The interaction between this compound and PGK1 leads to decreased protein levels and intracellular kinase activity of PGK1, thereby regulating glycolysis in glioma cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neural cells, this compound promotes neurogenesis by enhancing the proliferation and survival of newborn neurons. This compound has been shown to increase neurogenesis in the subgranular zone of the hippocampal dentate gyrus, which is crucial for cognitive functions . This compound also protects neurons from apoptosis and promotes endogenous reparative functions after traumatic brain injury . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by stabilizing NAD+/NADH levels and regulating glycolytic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. At the molecular level, this compound activates NAMPT, leading to increased NAD levels within cells . This activation enhances cellular energy metabolism and supports the survival of neurons. This compound also directly targets PGK1, binding to specific lysine and asparagine residues. This interaction results in decreased PGK1 protein levels and kinase activity, thereby inhibiting glycolysis in glioma cells . Additionally, this compound has been shown to cross the blood-brain barrier, making it effective in treating brain injuries and neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods. For instance, in a mouse model of traumatic brain injury, this compound treatment one year after injury resulted in the repair of the blood-brain barrier, arrested chronic neurodegeneration, and restored cognitive functions . These benefits persisted for months after treatment cessation, indicating the long-term efficacy of this compound. Additionally, this compound has been shown to maintain its neuroprotective properties without significant degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rat model of traumatic brain injury, this compound administered at doses ranging from 0.1 to 10 µM increased neurogenesis and protected neurons from apoptosis . Higher doses of this compound (10 mg/kg, i.p., twice daily for one week) were found to decrease contusion volume and improve cognitive functions in rats . It is essential to note that excessively high doses of this compound may lead to toxic or adverse effects. Therefore, careful dosage optimization is necessary to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to energy metabolism. The compound’s activation of NAMPT leads to increased NAD levels, which play a critical role in cellular energy production and metabolism . Additionally, this compound regulates glycolysis by targeting PGK1, resulting in decreased glycolytic activity in glioma cells . These interactions highlight the compound’s involvement in central carbon metabolism, glutathione metabolism, pyruvate metabolism, and glycolysis .
Transport and Distribution
This compound is effectively transported and distributed within cells and tissues. The compound can cross the blood-brain barrier, allowing it to reach the brain and exert its neuroprotective effects . Within cells, this compound interacts with various transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions ensure that this compound reaches its target sites and maintains its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies have shown that this compound localizes to specific cellular compartments, including the mitochondria and cytoplasm . This localization is essential for the compound’s role in stabilizing NAD+/NADH levels and regulating glycolysis. Additionally, this compound’s ability to cross the blood-brain barrier and target brain tissues further enhances its neuroprotective properties .
Métodos De Preparación
La síntesis de P7C3-A20 implica varios pasos, comenzando con la preparación de la estructura central del carbazol aminopropil. Este núcleo se modifica luego mediante diversas reacciones químicas para introducir grupos funcionales específicos que mejoran sus propiedades neuroprotectoras. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .
Análisis De Reacciones Químicas
P7C3-A20 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados.
Reducción: El compuesto puede reducirse en condiciones específicas para producir formas reducidas.
Sustitución: This compound puede sufrir reacciones de sustitución donde se reemplazan grupos funcionales específicos por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
P7C3-A20 es parte de la serie de compuestos P7C3, que incluye otros derivados como P7C3-S243 y ®-P7C3-OMe. Estos compuestos comparten propiedades neuroprotectoras similares, pero difieren en su potencia y aplicaciones específicas. This compound se considera uno de los derivados más potentes, con actividades neuroprotectoras y proneurogénicas mejoradas .
Propiedades
IUPAC Name |
N-[3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2FN2O/c1-28-18-4-2-3-17(11-18)26-12-16(25)13-27-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)27/h2-11,16,26H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLTWMQBJFWQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Q1: What is the primary mechanism of action of P7C3-A20?
A1: this compound is believed to exert its neuroprotective effects primarily by acting as an allosteric activator of nicotinamide phosphoribosyltransferase (NAMPT). [ [] ] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, converting nicotinamide to nicotinamide mononucleotide, a precursor to NAD+. [ [, , ] ]
Q2: How does this compound's activation of NAMPT translate to neuroprotection?
A2: By activating NAMPT, this compound enhances NAD+ synthesis. [ [, ] ] NAD+ is a crucial coenzyme involved in various cellular processes, including energy metabolism, mitochondrial function, and DNA repair. Its depletion is implicated in neuronal damage and death. [ [, ] ] Therefore, increasing NAD+ levels via this compound can protect neurons from various insults.
Q3: What specific downstream pathways are affected by this compound's neuroprotective action?
A3: Studies have shown that this compound can:
- Reduce neuronal apoptosis: It was observed to reduce the expression of apoptosis-related proteins like Bcl-2/adenovirus E1B 19-kDa-interacting protein 3 (BNIP3) and Bcl-2 associated x protein (Bax) after traumatic brain injury in rats. [ [] ]
- Inhibit excessive autophagy: this compound treatment reduced levels of the autophagy marker microtubule-associated protein 1 light chain 3-II (LC3-II) and increased ubiquitin-binding protein p62 (p62) expression, suggesting a modulation of the autophagic process. [ [] ]
- Suppress neuroinflammation: In a rat model of optic nerve crush, this compound suppressed the accumulation of CD68+ cells, TNF-α expression, and the expression of MCP-1 and iNOS, indicating anti-inflammatory effects. [ [, ] ]
- Promote neurogenesis: this compound significantly increased the number of bromodeoxyuridine (BrdU)- and doublecortin (DCX)-positive cells in the hippocampus after TBI, suggesting enhanced neurogenesis. [ [] ]
- Modulate Sirt3 activity: this compound's protection against mitochondrial damage and inflammation in a model of intracerebral hemorrhage was attributed, at least in part, to the modulation of Sirt3, an NAD+-dependent deacetylase. [ [] ]
Q4: Are there any known off-target effects of this compound?
A4: While this compound primarily targets NAMPT, research is ongoing to fully elucidate its potential interactions with other cellular targets. [ [] ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C21H18Br2FN3O and a molecular weight of 507.2 g/mol.
Q6: Is there any available spectroscopic data for this compound?
A6: Detailed spectroscopic data, including NMR and mass spectrometry analyses, can be found in publications related to its synthesis and characterization. [ [] ]
Q7: How does the structure of this compound relate to its activity?
A7: Research suggests modifications to the P7C3 scaffold can impact its neuroprotective efficacy. For instance, the S-enantiomer of this compound demonstrates greater potency in reducing paclitaxel-induced mechanical allodynia compared to the racemic mixture. [ [] ] Additionally, several novel P7C3 derivatives have been synthesized and evaluated, with varying degrees of neuroprotective efficacy. [ [] ] Further SAR studies are crucial to optimize its pharmacological properties.
Q8: What is known about the stability of this compound?
A8: While specific stability data is limited within the provided research, developing appropriate formulation strategies is crucial to ensure optimal stability, solubility, and bioavailability for its potential clinical translation. [ [] ]
Q9: Is this compound orally bioavailable?
A9: Yes, this compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier, a crucial characteristic for its neuroprotective effects within the central nervous system. [ [] ]
Q10: What is the effective dose range of this compound in preclinical models?
A10: Studies have shown efficacy in various animal models at doses ranging from 2.2 mg/kg to 20 mg/kg, administered intraperitoneally or orally. [ [, , , ] ] The specific effective dose varies depending on the disease model, route of administration, and treatment schedule.
Q11: Has the metabolism of this compound been investigated?
A11: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound requires further investigation to understand its pharmacokinetic behavior fully. [ [] ]
Q12: What in vitro models have been used to study this compound's neuroprotective effects?
A12: Researchers have utilized primary neuronal cultures, including dissociated cortical neurons and superior cervical ganglion neurons, to investigate this compound's effects on neuronal survival and response to injury. [ [] ] Additionally, this compound demonstrated protective effects in human brain microvascular endothelial cells exposed to hydrogen peroxide, highlighting its potential in preserving blood-brain barrier integrity. [ [] ]
Q13: In which in vivo models has this compound demonstrated neuroprotective efficacy?
A13: this compound has shown promise in several preclinical models, including:
- Traumatic brain injury (TBI): It improved sensorimotor function, reduced contusion volume, and protected cortical neurons in rat models of TBI. [ [, , ] ] It also reduced aberrant axonal activity patterns in a mouse model of TBI. [ [] ]
- Stroke: this compound demonstrated neuroprotective effects and improved cognitive function in rodent models of ischemic stroke. [ [, , , ] ]
- Paclitaxel-induced peripheral neuropathy (CIPN): It effectively prevented and reversed PTX-induced neuropathic pain and nerve fiber degeneration in rodent models. [ [, , ] ]
- Intracerebral hemorrhage (ICH): this compound diminished lesion volume, reduced blood-brain barrier damage, mitigated brain edema, and improved neurological outcomes in a collagenase-induced ICH mouse model. [ [] ]
- Prenatal stress model: Maternal this compound treatment protected offspring from neuropsychiatric and behavioral deficits induced by chronic prenatal stress in mice. [ [] ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

